2,2'-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide
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Overview
Description
2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential as a reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide typically involves the reaction of 1-phenyl-2-thiopseudourea with a pentamethylene bridge under controlled conditions. The reaction is carried out in the presence of hydrobromic acid to yield the dihydrobromide salt. The process requires precise temperature control and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiopseudourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide: Similar in structure but with different functional groups.
S-(2-Aminoethyl)isothiouronium bromide hydrobromide: Another related compound with similar applications.
Uniqueness
2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide is unique due to its pentamethylene bridge, which imparts distinct chemical and biological properties. This structural feature allows it to interact differently with molecular targets compared to other similar compounds .
Properties
CAS No. |
856-51-9 |
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Molecular Formula |
C19H26Br2N4S2 |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
5-(N'-phenylcarbamimidoyl)sulfanylpentyl N'-phenylcarbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C19H24N4S2.2BrH/c20-18(22-16-10-4-1-5-11-16)24-14-8-3-9-15-25-19(21)23-17-12-6-2-7-13-17;;/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,20,22)(H2,21,23);2*1H |
InChI Key |
OGCYCSOSVUPJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)SCCCCCSC(=NC2=CC=CC=C2)N.Br.Br |
Origin of Product |
United States |
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